molecular formula C7H8N2O3S B1414512 [2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid CAS No. 1170224-11-9

[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid

Cat. No.: B1414512
CAS No.: 1170224-11-9
M. Wt: 200.22 g/mol
InChI Key: ICPCLVHJKMLUMS-UHFFFAOYSA-N
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Description

[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a methylthio group at the 2-position, an oxo group at the 6-position, and an acetic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylthio-4,6-dioxo-1,6-dihydropyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alcohols, amines, acid chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Esters, amides

Scientific Research Applications

Chemistry

In chemistry, [2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. They have been investigated for their anti-inflammatory, antiviral, and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of [2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthioacetic acid: A simpler analog with a methylthio group and acetic acid moiety.

    6-Oxo-1,6-dihydropyrimidine derivatives: Compounds with similar pyrimidine core structures but different substituents.

    Thiazole derivatives: Compounds with a thiazole ring, which share some structural similarities and biological activities.

Uniqueness

[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

2-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-13-7-8-4(3-6(11)12)2-5(10)9-7/h2H,3H2,1H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPCLVHJKMLUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 2
[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 3
[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 4
[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 5
[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid

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